(1R,2S)-2-Benzyloxy-1-p-tolyl-propylamine hydrochloride
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Overview
Description
(1R,2S)-2-Benzyloxy-1-p-tolyl-propylamine hydrochloride is a chiral amine compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound is characterized by its specific stereochemistry, which can influence its reactivity and interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Benzyloxy-1-p-tolyl-propylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol and p-tolualdehyde.
Formation of Intermediate: The benzyl alcohol is first converted to benzyl bromide using hydrobromic acid. This intermediate is then reacted with p-tolualdehyde in the presence of a base to form the corresponding benzyl ether.
Amine Introduction: The benzyl ether is then subjected to reductive amination with a suitable amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-Benzyloxy-1-p-tolyl-propylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl ether group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted benzyl ethers.
Scientific Research Applications
(1R,2S)-2-Benzyloxy-1-p-tolyl-propylamine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (1R,2S)-2-Benzyloxy-1-p-tolyl-propylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in determining its binding affinity and activity. The molecular pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-Benzyloxy-1-phenyl-propylamine hydrochloride
- (1R,2S)-2-Benzyloxy-1-methyl-propylamine hydrochloride
- (1R,2S)-2-Benzyloxy-1-ethyl-propylamine hydrochloride
Uniqueness
(1R,2S)-2-Benzyloxy-1-p-tolyl-propylamine hydrochloride is unique due to its specific stereochemistry and the presence of the p-tolyl group, which can influence its reactivity and interactions with biological targets. This compound’s distinct structure allows for unique applications in medicinal chemistry and organic synthesis compared to its analogs.
Properties
Molecular Formula |
C17H22ClNO |
---|---|
Molecular Weight |
291.8 g/mol |
IUPAC Name |
(1R,2S)-1-(4-methylphenyl)-2-phenylmethoxypropan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H21NO.ClH/c1-13-8-10-16(11-9-13)17(18)14(2)19-12-15-6-4-3-5-7-15;/h3-11,14,17H,12,18H2,1-2H3;1H/t14-,17-;/m0./s1 |
InChI Key |
QIXPIFSJIYIIJB-RVXRQPKJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]([C@H](C)OCC2=CC=CC=C2)N.Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C)OCC2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
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